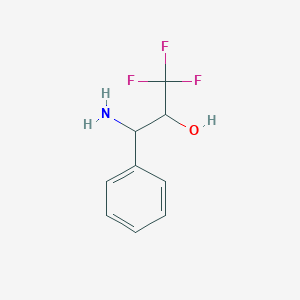

3-Amino-1,1,1-trifluoro-3-phenylpropan-2-ol

Beschreibung

3-Amino-1,1,1-trifluoro-3-phenylpropan-2-ol is a fluorinated amino alcohol characterized by a phenyl group, a trifluoromethyl (-CF₃) group, and an amino (-NH₂) group attached to a central propan-2-ol backbone. This compound exists in enantiomeric forms, such as (2R)- and (2S)-configurations, with distinct physicochemical properties depending on stereochemistry . It is synthesized via ring-opening reactions of trifluoromethyloxiranes, such as the reaction of oxirane [23] (R = Ph) with sodium azide in ethanol under ammonium chloride catalysis, yielding optically active derivatives after debenzylation . The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound of interest in pharmaceutical and agrochemical research .

Eigenschaften

Molekularformel |

C9H10F3NO |

|---|---|

Molekulargewicht |

205.18 g/mol |

IUPAC-Name |

3-amino-1,1,1-trifluoro-3-phenylpropan-2-ol |

InChI |

InChI=1S/C9H10F3NO/c10-9(11,12)8(14)7(13)6-4-2-1-3-5-6/h1-5,7-8,14H,13H2 |

InChI-Schlüssel |

GFSZBXASMXIZSV-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C(C(C(F)(F)F)O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Amino-1,1,1-trifluoro-3-phenylpropan-2-ol involves the reaction of 3-fluoropropanal with ammonia. This reaction typically requires controlled conditions to ensure the desired product is obtained with high purity . The reaction can be represented as follows:

3-Fluoropropanal+Ammonia→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification and crystallization to ensure the compound meets the required specifications for its intended applications .

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-1,1,1-trifluoro-3-phenylpropan-2-ol can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different alcohols or amines.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can produce a variety of amino derivatives .

Wissenschaftliche Forschungsanwendungen

While the search results do not provide an extensive compilation of data tables and case studies specifically for the applications of "3-Amino-1,1,1-trifluoro-3-phenylpropan-2-ol," they do offer insights into its potential as a building block in synthesizing various compounds, including pharmaceuticals [3, 1]. Furthermore, they highlight synthesis methods for similar compounds, which can provide a broader understanding of its potential applications .

Potential Applications and Synthesis

- As a Building Block : Optically active 3-amino-1-phenylpropanol derivatives are used as building blocks for synthesizing pharmaceutical intermediates, fine chemicals, and physiologically active substances .

- Pharmaceutical Synthesis: 3-amino-1-phenylpropanol is a core intermediate in synthesizing Fluoxetine, Nisoxetine, and Tomoxetine .

- Synthesis Methods : Various synthetic methods exist for synthesizing 3-amino-1-phenylpropanol and its derivatives . Asymmetric reduction of a 3-amino-1-phenylpropan-1-one compound in the presence of a spiroborate ester catalyst and a hydrogen donor can produce amino-1-phenylpropanol derivatives with high optical activity .

- Trifluoromethyl Modifications : Incorporating a trifluoromethyl group can modify the physicochemical and biological properties of organic compounds . Enantioselective trifluoromethylations can lead to enantiopure compounds with applications as building blocks, catalysts, and pharmaceuticals .

** близьких Analogues and Related Research**

- β-amino-α-trifluoromethyl alcohols : These compounds, which combine structural features, are attractive as building blocks, catalysts, and potential pharmaceuticals .

- Synthesis of β-amino-α-trifluoromethyl alcohols : Methods for synthesizing these compounds have been developed and reported . One method involves converting cyanohydrins derived from α,α,α-trifluoroacetophenone to the desired alcohol through reduction .

- Trifluoromethyl ketones : Trifluoromethyl ketones, such as 1,1,1-trifluoro-3-phenyl-2-propanone, have shown neuroprotective effects .

Additional Information

Wirkmechanismus

The mechanism of action of 3-Amino-1,1,1-trifluoro-3-phenylpropan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, leading to potent biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Structural and Functional Differences

- Trifluoromethyl vs. Non-Fluorinated Analogs: The -CF₃ group in 3-amino-1,1,1-trifluoro-3-phenylpropan-2-ol significantly lowers pKa (∼9.96) compared to non-fluorinated amino alcohols like 3-amino-1-propanol (pKa ∼9.96), enhancing its acidity and solubility in polar aprotic solvents .

- Phenyl vs. Alkyl Substituents: The phenyl group increases aromatic interactions in molecular recognition, unlike alkyl-substituted analogs such as 3-amino-1,1,1-trifluoro-2-methylpropan-2-ol, which prioritize steric effects .

Key Research Findings

- Stereochemical Influence : The (2S)-enantiomer exhibits higher catalytic activity in asymmetric hydrogenation compared to the (2R)-form, attributed to optimized spatial arrangement of the -NH₂ and -CF₃ groups .

- Thermodynamic Stability: Differential scanning calorimetry (DSC) reveals a melting point of 65–67°C for its derivatives, lower than non-fluorinated analogs (e.g., 3-amino-1-propanol, mp ∼100°C), reflecting reduced crystallinity due to -CF₃ .

Biologische Aktivität

3-Amino-1,1,1-trifluoro-3-phenylpropan-2-ol is a β-amino α-trifluoromethyl alcohol that has garnered attention for its potential biological activities. This compound is structurally characterized by the presence of a trifluoromethyl group, which is known to enhance the pharmacological properties of organic molecules. This article reviews the synthesis, biological activity, and potential applications of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves several steps:

- Starting Material : The synthesis often begins with α,α,α-trifluoroacetophenone.

- Reagents : Key reagents include TMS-CN for cyanohydrin formation and LiAlH4 for reduction processes.

- Yield : The compound can be synthesized with yields ranging from 75% to over 90%, depending on the specific synthetic route employed .

Pharmacological Properties

Research indicates that this compound exhibits several noteworthy biological activities:

- Anticonvulsant Activity : Analogues of this compound have demonstrated potent anticonvulsant effects in animal models, particularly in maximal electroshock (MES) and subcutaneous metrazol (scMET) models. The therapeutic index for MES activity was found to be around 10 .

- Anesthetic Properties : Some studies suggest that compounds similar to this compound can reduce the minimum alveolar concentration (MAC) of isoflurane without significant hemodynamic effects. This positions them as potential candidates for use as anesthetics .

Mechanistic Studies

Mechanistic investigations have shown that the compound may enhance GABA(A) receptor activity at certain concentrations, suggesting a possible mechanism for its anticonvulsant and anesthetic effects .

Case Studies and Research Findings

Several significant studies have explored the biological activity of this compound:

- Study on Trifluoromethyl Alcohols : A comprehensive review highlighted various β-amino α-trifluoromethyl alcohols and their applications in synthesizing biologically active compounds. The review emphasized the importance of the trifluoromethyl group in enhancing biological activity .

- Evaluation of Analogues : In a study evaluating analogues of trifluoro-containing compounds, it was noted that modifications in the structure could lead to enhanced potency against specific biological targets, including enzymes involved in neurotransmission .

Table of Biological Activities

Q & A

What synthetic methodologies are most effective for achieving high enantiomeric purity in 3-Amino-1,1,1-trifluoro-3-phenylpropan-2-ol?

Level: Advanced

Methodological Answer:

Enantioselective synthesis can be achieved using chiral catalysts or resolving agents. For example, asymmetric hydrogenation of ketone precursors or enzymatic resolution of racemic mixtures may enhance enantiomeric excess (e.e.). The stereochemical configuration of analogous compounds, such as (3S)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol (>99% e.e.), highlights the importance of chiral auxiliaries or kinetic resolution techniques . Optimization of reaction conditions (e.g., temperature, solvent polarity) and characterization via chiral HPLC or polarimetry are critical for verifying purity.

How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Level: Basic

Methodological Answer:

The electron-withdrawing trifluoromethyl group enhances the electrophilicity of adjacent carbon atoms, facilitating nucleophilic substitution. For instance, in 3-(3-Chlorophenyl)-1,1,1-trifluoro-2-propanone, the trifluoromethyl group stabilizes transition states during reactions with nucleophiles like amines or thiols . Kinetic studies using NMR or LC-MS can monitor substitution rates, while computational modeling (DFT) predicts regioselectivity influenced by the trifluoromethyl group’s inductive effects.

What analytical techniques are recommended for resolving stereochemical ambiguities in this compound?

Level: Advanced

Methodological Answer:

X-ray crystallography remains the gold standard for absolute stereochemical determination. Programs like SHELXL are widely used for refining crystal structures, particularly for small molecules with chiral centers . Alternative methods include vibrational circular dichroism (VCD) or NOESY NMR to assess spatial arrangements. For enantiomeric purity, chiral stationary-phase HPLC coupled with polarimetric detection provides quantitative e.e. measurements, as demonstrated for structurally similar amino alcohols .

How can contradictory data on the compound’s biological activity be reconciled in pharmacological studies?

Level: Advanced

Methodological Answer:

Discrepancies often arise from variations in stereochemistry, purity, or assay conditions. For example, (s)-3-Amino-3-(4-fluorophenyl)propan-1-ol exhibits distinct bioactivity compared to its (R)-enantiomer due to differential receptor binding . Rigorous characterization (e.g., LC-MS for purity, chiral analysis) and standardized assays (e.g., IC50 determinations under controlled pH/temperature) are essential. Meta-analyses of structure-activity relationships (SAR) across analogs can clarify trends .

What challenges arise during crystallization of this compound for structural analysis?

Level: Advanced

Methodological Answer:

Crystallization challenges include low solubility in common solvents and conformational flexibility due to the trifluoromethyl and amino groups. Techniques such as solvent vapor diffusion or co-crystallization with chiral acids (e.g., tartaric acid) may improve crystal quality. SHELX software can resolve disordered electron density maps caused by flexible side chains . Thermal analysis (DSC) optimizes crystallization temperatures, while Hirshfeld surface analysis identifies intermolecular interactions (e.g., hydrogen bonds) stabilizing the lattice .

What strategies mitigate side reactions during oxidation of the hydroxyl group in this compound?

Level: Basic

Methodological Answer:

Selective oxidation of the hydroxyl group to a ketone requires careful reagent choice. Chromium trioxide (CrO3) in acetic acid effectively oxidizes alcohols but may over-oxidize sensitive functional groups. Alternative reagents like Dess-Martin periodinane or TEMPO/NaClO offer milder conditions, preserving the amino and trifluoromethyl groups . Monitoring reaction progress via TLC or in situ IR spectroscopy helps terminate reactions at the ketone stage.

How does the fluorine substituent affect the compound’s metabolic stability in pharmacokinetic studies?

Level: Advanced

Methodological Answer:

The trifluoromethyl group enhances metabolic stability by resisting cytochrome P450-mediated oxidation. Comparative studies with non-fluorinated analogs (e.g., 3-phenylpropan-1-ol) show prolonged half-lives in vivo due to reduced enzymatic degradation . Radiolabeled (18F) versions enable PET imaging to track biodistribution, while LC-MS/MS quantifies metabolites in plasma or tissue homogenates .

What computational approaches predict the compound’s interactions with biological targets?

Level: Advanced

Methodological Answer:

Molecular docking (AutoDock, Schrödinger) and molecular dynamics simulations model binding affinities to receptors like G-protein-coupled receptors (GPCRs). For example, fluorophenyl-containing analogs exhibit enhanced hydrophobic interactions in binding pockets . Quantum mechanics/molecular mechanics (QM/MM) simulations assess electronic effects of the trifluoromethyl group on transition-state stabilization during enzymatic reactions.

How can racemization be minimized during storage or handling of the compound?

Level: Basic

Methodological Answer:

Racemization is minimized by storing the compound at low temperatures (-20°C) in inert atmospheres (argon) and avoiding protic solvents. Stabilizing agents like borate buffers or chiral ionic liquids can suppress pH-dependent enantiomer interconversion . Regular chiral HPLC checks ensure integrity, as demonstrated for amino alcohol derivatives .

What safety protocols are critical for handling reactive intermediates in its synthesis?

Level: Basic

Methodological Answer:

Reactive intermediates (e.g., acyl chlorides, boronic acids) require strict adherence to fume hood use, PPE (gloves, goggles), and spill containment measures. Safety Data Sheets (SDS) for analogs like 3-(Trifluoromethyl)phenylboronic acid outline hazards (e.g., skin corrosion) and first-aid measures . Real-time gas sensors detect volatile byproducts (e.g., HF), and waste is neutralized before disposal per EPA guidelines .

Notes

- Evidence Integration: Citations (e.g., ) reference structural analogs, synthetic strategies, or analytical methods from the provided sources.

- Depth: Basic questions focus on foundational techniques, while advanced questions address mechanistic or computational challenges.

- Methodological Focus: Answers emphasize experimental design, data validation, and troubleshooting, aligning with academic research rigor.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.